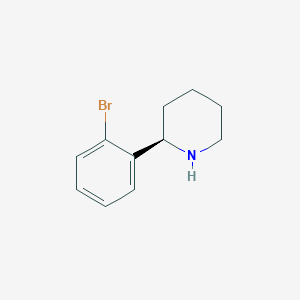

(R)-2-(2-bromophenyl)piperidine

Description

(R)-2-(2-Bromophenyl)piperidine is a chiral piperidine derivative featuring a brominated aromatic ring at the 2-position of the piperidine scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter reuptake systems, such as serotonin (5-HT) and norepinephrine (NE) . Its stereochemistry (R-configuration) further modulates interactions with chiral biological targets, a critical factor in drug design .

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

(2R)-2-(2-bromophenyl)piperidine |

InChI |

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m1/s1 |

InChI Key |

BZQYYLIFPSPOKO-LLVKDONJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC=CC=C2Br |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (R)-2-(2-bromophenyl)piperidine can be contextualized by comparing it to analogs with variations in halogenation, substituent position, and heterocyclic modifications. Below is a detailed analysis:

Table 1: Key Comparisons with Structural Analogs

Structural and Functional Insights

Halogen Effects: Bromine vs. Bromine’s larger atomic radius may also improve van der Waals interactions with hydrophobic binding pockets. Chlorine vs. Iodo: Chlorine offers a balance between size and electronegativity, but its lower polarizability compared to bromine may reduce target affinity.

Stereochemical Influence: The (R)-configuration of the title compound likely confers distinct binding modes compared to (S)-enantiomers or non-chiral analogs. For example, in SNRI-active compounds, stereochemistry determines spatial alignment with transporter proteins, affecting inhibitory potency .

Piperidine Ring Conformation :

Substituents at the 2-position influence piperidine ring puckering, as described by Cremer-Pople coordinates (e.g., amplitude $ q_2 $ and phase angle $ \phi $) . The bulky bromophenyl group may induce a chair-like conformation, stabilizing interactions with flat aromatic regions of biological targets. This contrasts with smaller substituents (e.g., fluorine), which allow greater pseudorotational flexibility .

Synthetic Accessibility : Brominated analogs often require specialized coupling reagents (e.g., Suzuki-Miyaura for aryl halides), whereas fluorinated derivatives may utilize nucleophilic aromatic substitution. The choice of halogen impacts reaction yields and purification challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.